d-threo-PDMP d-threo-PDMP (+)-D-threo-PDMP is a ceramide analog and is one of the four possible stereoisomers of PDMP. (+)-D-threo-PDMP is an inhibitor of glucosylceramide synthase. It inhibits glucosylceramide synthase by 50% when used at a concentration of 5 μM in an enzyme assay. (+)-D-threo-PDMP is the active component of racemic DL-threo-PDMP. In vitro, (+)-D-threo-PDMP inhibits the synthesis of glucosylceramide synthase and lactosylceramide in B16 melanoma cells when used at a concentration of 25 µM and inhibits cell binding to laminin and collagen when used at concentrations of 10 and 25 µM. It also inhibits β-1,4-galactosyltransferase 6 (B4GALT6) and prevents lactosylceramide synthesis, which is a promotor of neuroinflammation in mice during chronic experimental autoimmune encephalomyelitis (EAE), a model of multiple sclerosis. (+)-D-threo-PDMP inhibits ganglioside biosynthesis, reduces long-term potentiation (LTP) in mouse hippocampal CA1 neurons, and impairs learning in the four-pellet taking test in mice.
(+)-D-threo-PDMP is a glucosylceramide (GlyCer) synthetase inhibitor with an IC50 value of 5 µM in vitro. The (+)-D-threo (1R,2R) isomer is the active inhibitory component of the racemic DL-threo-PDMP. In vitro, (+)-D-threo-PDMP inhibits the synthesis of GlyCer and lactosylceramide in B16 melanoma cells and inhibits cell binding to laminin and collagen with IC50 values of 10-25 µM.
Brand Name: Vulcanchem
CAS No.: 139889-62-6
VCID: VC21122252
InChI: InChI=1S/C23H38N2O3.ClH/c1-2-3-4-5-6-7-11-14-22(26)24-21(19-25-15-17-28-18-16-25)23(27)20-12-9-8-10-13-20;/h8-10,12-13,21,23,27H,2-7,11,14-19H2,1H3,(H,24,26);1H/t21-,23-;/m1./s1
SMILES: CCCCCCCCCC(=O)NC(CN1CCOCC1)C(C2=CC=CC=C2)O.Cl
Molecular Formula: C23H39ClN2O3
Molecular Weight: 427 g/mol

d-threo-PDMP

CAS No.: 139889-62-6

Cat. No.: VC21122252

Molecular Formula: C23H39ClN2O3

Molecular Weight: 427 g/mol

* For research use only. Not for human or veterinary use.

d-threo-PDMP - 139889-62-6

Specification

Description (+)-D-threo-PDMP is a ceramide analog and is one of the four possible stereoisomers of PDMP. (+)-D-threo-PDMP is an inhibitor of glucosylceramide synthase. It inhibits glucosylceramide synthase by 50% when used at a concentration of 5 μM in an enzyme assay. (+)-D-threo-PDMP is the active component of racemic DL-threo-PDMP. In vitro, (+)-D-threo-PDMP inhibits the synthesis of glucosylceramide synthase and lactosylceramide in B16 melanoma cells when used at a concentration of 25 µM and inhibits cell binding to laminin and collagen when used at concentrations of 10 and 25 µM. It also inhibits β-1,4-galactosyltransferase 6 (B4GALT6) and prevents lactosylceramide synthesis, which is a promotor of neuroinflammation in mice during chronic experimental autoimmune encephalomyelitis (EAE), a model of multiple sclerosis. (+)-D-threo-PDMP inhibits ganglioside biosynthesis, reduces long-term potentiation (LTP) in mouse hippocampal CA1 neurons, and impairs learning in the four-pellet taking test in mice.
(+)-D-threo-PDMP is a glucosylceramide (GlyCer) synthetase inhibitor with an IC50 value of 5 µM in vitro. The (+)-D-threo (1R,2R) isomer is the active inhibitory component of the racemic DL-threo-PDMP. In vitro, (+)-D-threo-PDMP inhibits the synthesis of GlyCer and lactosylceramide in B16 melanoma cells and inhibits cell binding to laminin and collagen with IC50 values of 10-25 µM.
CAS No. 139889-62-6
Molecular Formula C23H39ClN2O3
Molecular Weight 427 g/mol
IUPAC Name N-[(1R,2R)-1-hydroxy-3-morpholin-4-yl-1-phenylpropan-2-yl]decanamide;hydrochloride
Standard InChI InChI=1S/C23H38N2O3.ClH/c1-2-3-4-5-6-7-11-14-22(26)24-21(19-25-15-17-28-18-16-25)23(27)20-12-9-8-10-13-20;/h8-10,12-13,21,23,27H,2-7,11,14-19H2,1H3,(H,24,26);1H/t21-,23-;/m1./s1
Standard InChI Key HVJHJOYQTSEKPK-BLDCTAJRSA-N
Isomeric SMILES CCCCCCCCCC(=O)N[C@H](CN1CCOCC1)[C@@H](C2=CC=CC=C2)O.Cl
SMILES CCCCCCCCCC(=O)NC(CN1CCOCC1)C(C2=CC=CC=C2)O.Cl
Canonical SMILES CCCCCCCCCC(=O)NC(CN1CCOCC1)C(C2=CC=CC=C2)O.Cl

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator